8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
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Overview
Description
8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorine atom at the 8th position and a fused pyrido-pyrazine ring system, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-amino-3,5-dibromopyrazine.
Amination: The 2-amino-3,5-dibromopyrazine is aminated in the presence of a sterically hindered base, such as N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including analgesic effects.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets d-amino acid oxidase, an enzyme involved in the metabolism of d-amino acids.
Pathways Involved: By inhibiting d-amino acid oxidase, the compound can modulate the levels of d-amino acids, which may have various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione: A structurally similar compound without the chlorine atom at the 8th position.
8-Bromo-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione: A brominated analog with similar chemical properties.
Uniqueness
8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C7H4ClN3O2 |
---|---|
Molecular Weight |
197.58 g/mol |
IUPAC Name |
8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H4ClN3O2/c8-3-1-2-9-5-4(3)10-6(12)7(13)11-5/h1-2H,(H,10,12)(H,9,11,13) |
InChI Key |
FIVKZRZFGFWRJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)NC(=O)C(=O)N2 |
Origin of Product |
United States |
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